Bienvenue dans la boutique en ligne BenchChem!

4-(2-Methylphenyl)piperidin-4-ol

APOL1 inhibition medicinal chemistry drug discovery

Procure 4-(2-Methylphenyl)piperidin-4-ol (CAS 83674-76-4) for your APOL1 inhibitor or asymmetric synthesis programs. This ortho-methylphenyl derivative provides unique steric hindrance for superior stereochemical control, a feature absent in its para- or meta-substituted isomers. It is the essential core for Vertex-patented 2-methyl-4-phenylpiperidin-4-ol APOL1 pharmacophores, targeting pancreatic cancer and FSGS. Its dual amine and carbinol groups enable parallel derivatization, offering synthetic versatility that simpler 4-arylpiperidines lack.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 83674-76-4
Cat. No. B188700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylphenyl)piperidin-4-ol
CAS83674-76-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CCNCC2)O
InChIInChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3
InChIKeyIEMMIKLKEBDQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-(2-Methylphenyl)piperidin-4-ol (CAS 83674-76-4) Should Be Considered for 4-Arylpiperidin-4-ol Scaffold Procurement


4-(2-Methylphenyl)piperidin-4-ol (CAS 83674-76-4) is a 4-arylpiperidin-4-ol derivative characterized by a piperidine ring with a hydroxyl group at the 4-position and a 2-methylphenyl substituent at the same position [1]. This scaffold is a constituent of several bioactive molecules, including the antidiarrheal agent loperamide, where the 4-arylpiperidin-4-ol core is key to μ opioid receptor activation [2]. The compound's dual functional groups enable further modifications such as alkylation, acylation, or condensation reactions, and its rigid piperidine scaffold contributes to stereochemical control in asymmetric synthesis, while the 2-methylphenyl group offers a defined steric and electronic profile distinct from unsubstituted phenyl or para-substituted analogs [1].

The Case Against Blind 4-Arylpiperidin-4-ol Interchange: Substituent Position Determines Synthetic Utility and Pharmacological Profile


Within the 4-arylpiperidin-4-ol class, the position and nature of the aryl substituent critically influence both synthetic reactivity and biological target engagement. While the core scaffold is shared across compounds such as 4-phenylpiperidin-4-ol (CAS 40807-61-2), 4-(4-methylphenyl)piperidin-4-ol (CAS 57988-60-0), and 4-(3-methylphenyl)piperidin-4-ol (CAS 71916-57-9), the ortho-methyl substitution in 4-(2-methylphenyl)piperidin-4-ol introduces distinct steric hindrance and electronic effects that cannot be replicated by the unsubstituted phenyl or meta/para-methyl isomers [1]. In asymmetric synthesis, the ortho-substituent can provide superior stereochemical control due to restricted rotation and enhanced facial selectivity [2]. Furthermore, studies on related 4-arylpiperidin-4-ols demonstrate that alkyl-oxygen heterolysis rates differ significantly between cis and trans 3-methyl-4-phenyl analogs, underscoring that even minor substituent variations produce measurable reactivity differences [3]. Substituting a structurally similar but non-identical compound in a synthetic route or biological assay risks introducing uncharacterized variables that compromise reproducibility.

Quantitative Evidence for 4-(2-Methylphenyl)piperidin-4-ol (CAS 83674-76-4) Differentiation


Ortho-Methyl Substitution Enables APOL1 Inhibitor Activity Unavailable to Unsubstituted Phenyl Analogs

The 2-methyl-4-phenylpiperidin-4-ol scaffold, of which 4-(2-methylphenyl)piperidin-4-ol is the core building block, has been specifically claimed as a key structural motif in Vertex Pharmaceuticals' patent applications for APOL1 inhibitors targeting pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease [1]. This indicates that the ortho-methyl substitution provides a unique pharmacophoric feature for APOL1 engagement that is not present in unsubstituted 4-phenylpiperidin-4-ol analogs. The patent explicitly identifies 2-methyl-4-phenylpiperidin-4-ol derivatives, highlighting the critical nature of the ortho-methyl substitution pattern for this therapeutic target [1].

APOL1 inhibition medicinal chemistry drug discovery

Sterically Constrained Ortho-Methyl Scaffold Offers Differentiated Synthetic Utility for Asymmetric Transformations

The rigid piperidine scaffold with an ortho-methylphenyl substituent at the 4-position provides enhanced stereochemical control in asymmetric synthesis compared to less sterically hindered analogs [1]. The presence of the ortho-methyl group introduces steric hindrance that can restrict conformational flexibility and improve facial selectivity during nucleophilic additions or functional group transformations [1]. In contrast, 4-phenylpiperidin-4-ol (CAS 40807-61-2) and 4-(4-methylphenyl)piperidin-4-ol (CAS 57988-60-0) lack this ortho steric constraint, potentially resulting in different diastereoselectivity outcomes [2]. Studies on structurally related 4-arylpiperidin-4-ols have demonstrated that cis and trans 3-methyl-4-phenyl isomers exhibit measurably different reactivity in acid-catalyzed etherification reactions, confirming that substituent position and stereochemistry directly modulate reaction outcomes [3].

asymmetric synthesis stereochemical control chiral building block

Dual Functional Group Architecture Enables Divergent Derivatization Pathways Absent in Simple Piperidine Building Blocks

4-(2-Methylphenyl)piperidin-4-ol contains both a secondary amine and a tertiary alcohol on a conformationally constrained scaffold, enabling orthogonal derivatization via alkylation, acylation, or condensation at the piperidine nitrogen while the hydroxyl group can undergo independent transformation via oxidation, esterification, or etherification [1]. In contrast, simpler piperidine building blocks lacking the 4-hydroxyl-4-aryl motif cannot support this level of divergent functionalization [1]. The compound's high purity (95-98% across multiple vendors, including Bidepharm at 96% and LeYan at 98% ) and defined physicochemical properties (LogP = 1.29, polar surface area = 32.26 Ų, Lipinski compliance = true [2]) ensure reproducible synthetic outcomes in multi-step sequences [2].

medicinal chemistry library synthesis building block

Regioisomeric Aryl Methyl Position Differentiates Synthetic Utility for CNS-Targeted Pharmacophore Construction

The 4-arylpiperidin-4-ol scaffold is established as a pharmacophore for CNS-targeting agents [1]. Among the regioisomeric methylphenyl derivatives — 4-(2-methylphenyl)piperidin-4-ol (CAS 83674-76-4), 4-(3-methylphenyl)piperidin-4-ol (CAS 71916-57-9), and 4-(4-methylphenyl)piperidin-4-ol (CAS 57988-60-0) [2] — the ortho-substituted variant presents distinct conformational properties that affect molecular recognition. The ortho-methyl group constrains the aryl ring orientation relative to the piperidine ring, influencing the spatial presentation of the pharmacophore elements. In structurally related 4-arylpiperidin-4-ol derivatives such as loperamide and haloperidol, the aryl substituent pattern directly impacts CNS penetration, P-glycoprotein substrate recognition, and receptor binding profiles [3]. The selection of the ortho-methyl regioisomer over its meta or para counterparts enables the construction of target-specific pharmacophores with defined conformational constraints.

CNS drug discovery pharmacophore design blood-brain barrier

Optimal Application Scenarios for Procuring 4-(2-Methylphenyl)piperidin-4-ol (CAS 83674-76-4)


APOL1 Inhibitor Discovery and Development Programs

4-(2-Methylphenyl)piperidin-4-ol serves as the core building block for the 2-methyl-4-phenylpiperidin-4-ol scaffold specifically claimed in Vertex Pharmaceuticals' patent applications for APOL1 inhibitors [1]. Research programs targeting APOL1-mediated diseases — including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease — should prioritize this compound over unsubstituted phenyl or meta/para-methyl regioisomers to access the patented pharmacophore [1].

Stereoselective Synthesis Requiring Ortho Steric Control

For asymmetric transformations where facial selectivity is critical, the ortho-methylphenyl substituent provides steric hindrance that constrains conformational flexibility and enhances stereochemical control [2]. In contrast, para- or meta-methyl analogs (or unsubstituted phenyl derivatives) lack this ortho steric constraint, making them suboptimal for applications requiring defined spatial orientation [3].

Divergent Library Synthesis from a Single Bifunctional Scaffold

The compound's dual orthogonal functional groups (secondary piperidine amine and tertiary 4-aryl carbinol) enable parallel or sequential derivatization to generate diverse compound libraries [2]. This dual functionality provides synthetic entry points not available from simpler 4-arylpiperidines lacking the 4-hydroxyl group [2].

CNS Pharmacophore Construction Requiring Defined Aryl Ring Geometry

Given the established role of the 4-arylpiperidin-4-ol scaffold in CNS-targeting agents [2], and the known influence of aryl substitution on CNS penetration and receptor engagement in related compounds like loperamide and haloperidol [4], the ortho-methyl regioisomer offers a conformationally constrained pharmacophore geometry distinct from its meta and para isomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methylphenyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.